molecular formula C9H16O5 B095068 Glycerol 1,3-dipropionate CAS No. 18373-31-4

Glycerol 1,3-dipropionate

Cat. No. B095068
CAS RN: 18373-31-4
M. Wt: 204.22 g/mol
InChI Key: BQNHSMJWMBBIEQ-UHFFFAOYSA-N
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Description

Glycerol 1,3-dipropionate, also known as (2-hydroxy-3-propanoyloxypropyl) propanoate or 2-hydroxypropane-1,3-diyl dipropanoate, is a compound with the molecular formula C9H16O5 . It has a molecular weight of 204.22 g/mol . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of Glycerol 1,3-dipropionate or similar compounds like 1,3-propanediol (1,3-PDO) often involves the hydrogenolysis of glycerol . This process can be performed in both liquid phase and vapor phase reaction processes . The selective hydrogenolysis of glycerol to 1,3-PDO is a significant challenge due to the less thermodynamic stability of 1,3-PDO compared to 1,2-PDO and the steric hindrance effect in the reaction process .


Molecular Structure Analysis

The molecular structure of Glycerol 1,3-dipropionate involves a rotational isomerism in the glycero backbone which generates three kinds of staggered conformers, namely gt (gauche-trans), gg (gauche-gauche), and tg (trans-gauche), at each of sn-1,2 and sn-2,3 positions .


Chemical Reactions Analysis

The chemical reactions involving Glycerol 1,3-dipropionate or similar compounds often involve the hydrogenolysis of glycerol . This process produces important commodity chemicals such as propanediols, propanols, and ethylene glycol .

Scientific Research Applications

  • Electrochemical Fermentation for Increased 1,3-PDO Production : Electrochemical methods can enhance the fermentation of glycerol into 1,3-PDO. Applying an electric potential increased 1,3-PDO production rates up to 6 times compared to traditional fermentation methods (Xafenias, Anunobi, & Mapelli, 2015).

  • Effect of Glycerol on Drug Uptake in Cells : The presence of glycerol can affect the uptake of drugs like beclomethasone dipropionate in respiratory cells. Fourier Transform Infrared (FTIR) spectroscopy revealed that glycerol stiffens cell membranes, reducing drug uptake (Terakosolphan et al., 2021).

  • Biochemical and Clinical Applications : Glycerol plays a crucial role in the human body, serving as a structural backbone for triacylglycerol molecules and a substrate for metabolism. Its clinical applications include treating cerebral edema, glaucoma, and as an aid in rehydration during acute gastrointestinal disease (Robergs & Griffin, 1998).

  • Glycerol Fermentation to 1,3-PDO in Mixed Cultures : Glycerol can be effectively converted into 1,3-PDO using mixed culture fermentation. This process can be optimized for efficient 1,3-PDO production using various microbial species (Barbirato, Himmi, Conte, & Bories, 1998).

  • Impact of pH on 1,3-PDO Production : The initial pH of glycerol fermentation significantly affects 1,3-PDO yield. A study found that pH values over 7 improved 1,3-PDO production, with the highest yields observed at pH 7 and 8 (Moscoviz, Trably, & Bernet, 2016).

  • Microbial Production of 1,3-PDO : The microbial production of 1,3-PDO from glycerol, especially by Clostridia and Enterobacteriaceae, has been investigated. This bioproduction is critical for the development of green polyesters and other polycondensates (Biebl, Menzel, Zeng, & Deckwer, 1999).

  • Optimization of Culture Conditions for 1,3-PDO Production : The synthesis of 1,3-PDO by Klebsiella pneumoniae can be optimized using a central composite design. Factors like glycerol concentration and stirring rate significantly affect productivity (Zheng et al., 2008).

  • Glycerol-Based Dialysate in Peritoneal Dialysis : Glycerol can be used as an osmotic agent in peritoneal dialysis. Studies have shown that glycerol-based dialysate can be effective and safe for long-term use (Smit, de Waart, Struijk, & Krediet, 2000).

Future Directions

The future directions for Glycerol 1,3-dipropionate and similar compounds like 1,3-propanediol (1,3-PDO) involve the development of new valorization technologies to produce high-value tonnage chemicals from glycerol by sustainable processes . This includes the selective hydrogenolysis of glycerol to 1,3-PDO . The recent commercialization of glycerol-based 1,3-PDO has revived research interests in developing alternate cost-competitive, scalable, and marketable bioprocesses .

properties

IUPAC Name

(2-hydroxy-3-propanoyloxypropyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-8(11)13-5-7(10)6-14-9(12)4-2/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHSMJWMBBIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(COC(=O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939747
Record name 2-Hydroxypropane-1,3-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol 1,3-dipropionate

CAS RN

18373-31-4
Record name 1,2,3-Propanetriol, 1,3-dipropanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol 1,3-dipropionate
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Record name 2-Hydroxypropane-1,3-diyl dipropanoate
Source EPA DSSTox
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Record name Glycerol 1,3-dipropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Leol'Ko, EL Krasnykh, SV Levanova - Journal of Analytical Chemistry, 2009 - Springer
The retention indices of 27 mono-, di-, and trisubstituted esters of glycerol and C 1 –C 6 carboxylic acids were determined on an OV-101 nonpolar phase in the temperature range 110–…
Number of citations: 9 link.springer.com

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